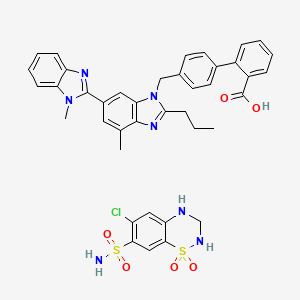

Micardis HCT

Description

Properties

CAS No. |

485391-74-0 |

|---|---|

Molecular Formula |

C40H38ClN7O6S2 |

Molecular Weight |

812.4 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C33H30N4O2.C7H8ClN3O4S2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);1-2,10-11H,3H2,(H2,9,12,13) |

InChI Key |

OZCVMXDGSSXWFT-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Synonyms |

Micardis-HCT telmi-sartan-hydrochlorothiazide telmisartan, hydrochlorothiazide drug combination telmisartan-hydrochlorothiazide |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Interplay of Telmisartan and Hydrochlorothiazide: A Deep Dive into the Combined Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

The combination of telmisartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (HCTZ), a thiazide diuretic, represents a potent and widely prescribed therapeutic strategy for the management of hypertension. This fixed-dose combination leverages two distinct yet complementary mechanisms of action to achieve superior blood pressure control compared to monotherapy with either agent. This technical guide elucidates the core mechanisms of this synergistic interaction, supported by quantitative data from pivotal clinical studies and detailed experimental protocols.

Core Mechanisms of Action: A Dual-Pronged Approach to Blood Pressure Regulation

The efficacy of the telmisartan/hydrochlorothiazide combination lies in its ability to target two key pathways in blood pressure homeostasis: the Renin-Angiotensin-Aldosterone System (RAAS) and renal sodium and water reabsorption.

Telmisartan: Selective Angiotensin II Receptor Blockade

Telmisartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II is a powerful vasoconstrictor and a key component of the RAAS, responsible for regulating blood pressure and cardiovascular homeostasis.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Telmisartan's Point of Intervention:

Caption: RAAS pathway and Telmisartan's inhibitory action on the AT1 receptor.

By blocking the AT1 receptor, telmisartan prevents angiotensin II from exerting its physiological effects, leading to:

-

Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral resistance.[3]

-

Reduced Aldosterone Secretion: Inhibition of aldosterone release from the adrenal cortex, which in turn reduces sodium and water retention by the kidneys.[1]

A unique characteristic of telmisartan is its partial agonistic activity on the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This property may contribute to improved insulin sensitivity and beneficial metabolic effects, offering additional cardiovascular benefits beyond blood pressure reduction.

Hydrochlorothiazide: Inhibition of Renal Sodium Reabsorption

Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the nephron in the kidneys.[4] It inhibits the sodium-chloride (Na+/Cl-) cotransporter, thereby preventing the reabsorption of sodium and chloride ions back into the bloodstream.[5]

Signaling Pathway of Hydrochlorothiazide's Diuretic Action:

Caption: Hydrochlorothiazide's inhibition of the Na+/Cl- cotransporter in the kidney.

This inhibition leads to:

-

Natriuresis and Diuresis: Increased excretion of sodium and, consequently, water in the urine.[6][7]

-

Reduced Blood Volume: The initial decrease in blood pressure is primarily due to a reduction in extracellular fluid and plasma volume.[5]

-

Vasodilation: With long-term use, hydrochlorothiazide is also thought to have a direct vasodilatory effect on peripheral blood vessels, although the exact mechanism is not fully understood.[5]

Synergistic Antihypertensive Effects

The combination of telmisartan and hydrochlorothiazide produces a synergistic, or at least additive, antihypertensive effect.[8] The mechanisms behind this synergy are multifaceted:

-

Counteraction of Reactive Renin Release: Diuretic-induced volume depletion can lead to a reactive increase in renin release and subsequent activation of the RAAS. Telmisartan effectively counteracts this by blocking the effects of the increased angiotensin II.

-

Enhanced RAAS Blockade: The natriuretic effect of hydrochlorothiazide enhances the antihypertensive efficacy of telmisartan. A state of sodium depletion potentiates the blood pressure-lowering effects of RAAS inhibitors.

-

Potassium Homeostasis: Thiazide diuretics can lead to potassium loss (hypokalemia). Telmisartan, by inhibiting aldosterone secretion (which promotes potassium excretion), can help to mitigate this effect.[9]

Quantitative Data from Clinical Trials

Numerous clinical trials have demonstrated the superior efficacy of the telmisartan/hydrochlorothiazide combination compared to monotherapy. The following tables summarize key quantitative findings from representative studies.

Table 1: Reduction in Mean Supine Trough Systolic/Diastolic Blood Pressure (SBP/DBP) in mm Hg

| Study (Population) | Telmisartan/HCTZ Combination | Telmisartan Monotherapy | HCTZ Monotherapy | Placebo |

| McGill et al.[10] | T80/H12.5: -23.9 / -14.9 | T80: -15.4 / -11.5 | H12.5: -6.9 / -7.3 | - |

| T40/H12.5: -18.8 / -12.6 | T40: -12.2 / -8.3 | |||

| Sharma et al. (Black Patients)[6] | T80/H12.5: -21.5 / -13.3 | T80: -7.8 / -4.6 | H12.5: -9.2 / -5.2 | - |

| T40/H12.5: -14.3 / -10.0 | T40: -2.0 / -6.7 |

Table 2: Comparison of Telmisartan/HCTZ with Losartan/HCTZ

| Study | Treatment Group | Mean Reduction in Last 6-h Ambulatory DBP (mm Hg) | Mean Reduction in Last 6-h Ambulatory SBP (mm Hg) |

| Lacourcière et al.[7] | Telmisartan 40 mg/HCTZ 12.5 mg | -11.3 | - |

| Losartan 50 mg/HCTZ 12.5 mg | -9.4 | - | |

| Telmisartan 80 mg/HCTZ 12.5 mg | -12.0 | - |

Experimental Protocols of Key Clinical Trials

The following provides a detailed overview of the methodologies employed in pivotal studies investigating the efficacy and safety of the telmisartan/hydrochlorothiazide combination.

Experimental Workflow of a Typical Randomized Controlled Trial:

Caption: Generalized workflow of a randomized, double-blind, placebo-controlled clinical trial.

McGill et al. - Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trial[10]

-

Objective: To identify effective and well-tolerated combinations of telmisartan and HCTZ and to examine the dose-response surface.

-

Patient Population: Men and women aged 18-80 years with mild to moderate hypertension (mean supine DBP 95-114 mm Hg and SBP 140-200 mm Hg).

-

Study Design:

-

4-week single-blind placebo run-in period.

-

Randomization to one of 20 treatment groups (factorial design): telmisartan (20, 40, 80, or 160 mg), HCTZ (6.25, 12.5, or 25 mg), their combinations, or placebo.

-

8-week double-blind, double-dummy treatment period.

-

-

Inclusion Criteria:

-

Mean supine DBP between 95 and 114 mm Hg during the last 2 weeks of the placebo run-in.

-

Mean supine SBP between 140 and 200 mm Hg at randomization.

-

-

Exclusion Criteria:

-

Secondary hypertension.

-

Significant cardiovascular, renal, or hepatic disease.

-

History of drug or alcohol abuse.

-

-

Primary Efficacy Variable: Change in supine trough DBP from baseline to the last evaluable measurement.

-

Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare treatment groups.

Sharma et al. - Study in Black Patients with Mild to Moderate Hypertension[6]

-

Objective: To assess the tolerability and antihypertensive dose-response efficacy of telmisartan and HCTZ and their combination in black patients.

-

Patient Population: Black patients with mild to moderate hypertension (mean supine BP 140/95–200/114 mm Hg).

-

Study Design:

-

4-week single-blind placebo run-in period.

-

Randomization to one of 20 double-blind treatment combinations of telmisartan (0, 20, 40, 80, 160 mg) and HCTZ (0, 6.25, 12.5, 25 mg).

-

8-week treatment period.

-

-

Inclusion Criteria:

-

Black ethnicity.

-

Mean supine DBP ≥ 95 mm Hg and < 115 mm Hg.

-

-

Exclusion Criteria:

-

Secondary hypertension.

-

Clinically significant concomitant diseases.

-

-

Primary Efficacy Parameter: Change in supine trough DBP.

-

Statistical Analysis: Response surface analysis was used to evaluate the dose-response relationship.

Conclusion

The combination of telmisartan and hydrochlorothiazide offers a robust and synergistic approach to the management of hypertension. By simultaneously targeting the Renin-Angiotensin-Aldosterone System and renal sodium handling, this combination therapy provides superior blood pressure reduction compared to monotherapy with either agent. The wealth of clinical data supports its efficacy and safety profile, making it a cornerstone in the treatment of hypertension for a broad range of patients. The detailed understanding of its dual mechanism of action is crucial for optimizing therapeutic strategies and for the future development of novel antihypertensive agents.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ovid.com [ovid.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A Randomized, Double-blinded, Controlled, Multicentre Phase III Study to Evaluate the Efficacy and Safety of Telmisartan /Amlodipine/Hydrochlorothiazide Compared to Telmisartan/Hydrochlorothiazide in Patients with Essential Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination treatment with telmisartan and hydrochlorothiazide in black patients with mild to moderate hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and tolerability of fixed-dose combinations of telmisartan plus HCTZ compared with losartan plus HCTZ in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Telmisartan plus hydrochlorothiazide versus telmisartan or hydrochlorothiazide monotherapy in patients with mild to moderate hypertension: a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Pharmacology of Telmisartan and Hydrochlorothiazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan and hydrochlorothiazide are mainstays in the management of hypertension, often used in combination to achieve synergistic blood pressure control. This guide provides a detailed exploration of the molecular pharmacology of each agent, focusing on their distinct mechanisms of action, relevant signaling pathways, and the experimental methodologies used to characterize their effects.

Molecular Pharmacology of Telmisartan

Telmisartan is an angiotensin II receptor blocker (ARB) with a dual mechanism of action that distinguishes it from other members of its class. It not only antagonizes the angiotensin II type 1 (AT1) receptor but also acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2]

Angiotensin II Type 1 (AT1) Receptor Antagonism

The primary antihypertensive effect of telmisartan is derived from its potent and selective blockade of the AT1 receptor.[3] Angiotensin II, a key effector in the renin-angiotensin-aldosterone system (RAAS), mediates its pressor effects by binding to the AT1 receptor, leading to vasoconstriction, aldosterone release, and sympathetic activation.[3][4] Telmisartan competitively and insurmountably antagonizes this interaction, resulting in vasodilation and a reduction in blood pressure.[3][5] Notably, telmisartan exhibits a high binding affinity for the AT1 receptor, with a long dissociation half-life, contributing to its sustained 24-hour antihypertensive efficacy.[3][5]

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Partial Agonism

Unique among ARBs, telmisartan also functions as a partial agonist of PPAR-γ, a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.[6][7] This "off-target" effect is thought to contribute to the metabolic benefits observed with telmisartan treatment. As a partial agonist, telmisartan activates PPAR-γ to approximately 25-30% of the maximal activation achieved by full agonists like rosiglitazone.[1][7] This moderate activation is sufficient to induce beneficial metabolic effects without the adverse events associated with full PPAR-γ agonists. The structural basis for this partial agonism lies in telmisartan's unique binding mode to the PPAR-γ ligand-binding domain, which results in a suboptimal conformational change and attenuated coactivator recruitment compared to full agonists.[8]

Signaling Pathways of Telmisartan

The dual actions of telmisartan can be visualized through two distinct signaling pathways:

Quantitative Pharmacological Data

| Parameter | Target | Value | Reference |

| Telmisartan | |||

| pKi | AT1 Receptor | 8.19 ± 0.04 | [9][10] |

| Kd | AT1 Receptor | 1.7 nM | [11] |

| Dissociation Half-life | AT1 Receptor | ~60 minutes | [11] |

| EC50 | PPAR-γ | 4.5 µM | [1] |

| Maximal Activation | PPAR-γ | ~25-30% (vs. full agonist) | [1][7] |

Molecular Pharmacology of Hydrochlorothiazide

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that exerts its antihypertensive effect by targeting the sodium-chloride symporter (NCC) in the kidneys.

Inhibition of the Sodium-Chloride Symporter (NCC)

The primary molecular target of hydrochlorothiazide is the sodium-chloride symporter (NCC; encoded by the SLC12A3 gene), located in the apical membrane of the distal convoluted tubule (DCT) cells of the kidney.[12] The NCC is responsible for reabsorbing approximately 5% of the filtered sodium and chloride from the tubular fluid. By inhibiting the NCC, hydrochlorothiazide increases the urinary excretion of sodium and chloride (natriuresis), which in turn leads to a reduction in extracellular fluid volume and a subsequent decrease in blood pressure.[13]

Signaling Pathway of Hydrochlorothiazide

The mechanism of action of hydrochlorothiazide is focused on the direct inhibition of the NCC transporter:

Experimental Protocols

Telmisartan: AT1 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of telmisartan for the AT1 receptor.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the AT1 receptor.[14]

-

Incubation: In a multi-well plate, a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I][Sar1,Ile8]Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled telmisartan.[6]

-

Equilibration: The mixture is incubated to allow binding to reach equilibrium.[6]

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[4]

-

Quantification: The radioactivity on the filters is quantified using a scintillation counter.[4]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of telmisartan to determine the IC50 (the concentration of telmisartan that inhibits 50% of the radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.[10]

Telmisartan: PPAR-γ Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of telmisartan to activate PPAR-γ.

Detailed Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or COS-7) is co-transfected with two plasmids: one that expresses the human PPAR-γ protein and another that contains a reporter gene (e.g., luciferase) under the control of a promoter with multiple copies of the PPAR response element (PPRE).[15]

-

Compound Treatment: The transfected cells are then treated with various concentrations of telmisartan, a positive control (e.g., rosiglitazone), and a vehicle control.[1]

-

Incubation: The cells are incubated to allow for PPAR-γ activation and subsequent expression of the reporter gene.[16]

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured (e.g., by adding a substrate for luciferase and measuring the resulting luminescence).[17]

-

Data Analysis: The reporter activity is plotted against the log concentration of telmisartan to generate a dose-response curve and determine the EC50 value.[1]

Hydrochlorothiazide: NCC Inhibition Assay (Chloride Influx Assay)

This assay measures the inhibitory effect of hydrochlorothiazide on NCC activity.

Detailed Methodology:

-

Cell Line: A stable cell line (e.g., HEK293) co-expressing the human NCC and a chloride-sensitive yellow fluorescent protein (YFP) anchored to the plasma membrane is used.[13]

-

Compound Incubation: The cells are pre-incubated with various concentrations of hydrochlorothiazide or a vehicle control.

-

Chloride Influx: Chloride influx is initiated by rapidly adding a buffer containing a high concentration of chloride.[13]

-

Fluorescence Measurement: The influx of chloride into the cells quenches the YFP fluorescence, and this change in fluorescence is monitored over time using a plate reader.

-

Data Analysis: The initial rate of fluorescence quenching is proportional to the rate of chloride influx via the NCC. The rates are plotted against the log concentration of hydrochlorothiazide to determine its IC50 for NCC inhibition.

Conclusion

The combination of telmisartan and hydrochlorothiazide provides a powerful therapeutic strategy for hypertension by targeting two distinct and complementary physiological pathways. Telmisartan offers a dual benefit of potent AT1 receptor blockade and favorable metabolic effects through PPAR-γ partial agonism. Hydrochlorothiazide effectively reduces blood volume by inhibiting renal sodium and chloride reabsorption. The in-depth understanding of their molecular pharmacology, supported by robust experimental methodologies, is crucial for the continued development and optimization of antihypertensive therapies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. O-28: Molecular basis for the insurmountable AT-1 receptor antagonism of telmisartan - ProQuest [proquest.com]

- 11. ahajournals.org [ahajournals.org]

- 12. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 15. raybiotech.com [raybiotech.com]

- 16. content.abcam.com [content.abcam.com]

- 17. researchgate.net [researchgate.net]

Telmisartan's Interaction with the Angiotensin II Type 1 Receptor: A Deep Dive into Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding characteristics of telmisartan to the Angiotensin II Type 1 (AT1) receptor. Telmisartan, a potent and long-acting nonpeptide AT1 receptor blocker (ARB), is widely prescribed for the treatment of essential hypertension. Its therapeutic efficacy is intrinsically linked to its high binding affinity and slow dissociation kinetics, which result in a phenomenon known as insurmountable antagonism. This document collates quantitative binding data, details the experimental protocols used for their determination, and visually represents the associated signaling pathways and experimental workflows.

Quantitative Analysis of Telmisartan's Binding to the AT1 Receptor

The binding of telmisartan to the AT1 receptor has been extensively characterized through various in vitro studies. The following tables summarize the key quantitative parameters that define this interaction, including inhibition constant (Ki), half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and kinetic rate constants (k_on and k_off). For comparative purposes, data for other ARBs are also included where available.

| Parameter | Telmisartan | Losartan | Valsartan | Candesartan | Olmesartan | EXP3174 | Reference |

| pKi | 8.19 ± 0.04 | 7.17 ± 0.07 | 7.65 ± 0.12 | 8.61 ± 0.21 | - | - | [1][2] |

| Ki (nM) | 0.47 | - | - | - | 0.091 | - | [3] |

| IC50 (nM) | 3.0, 150.0 | 0.33, 8.0, 28.0, 88.0 | - | - | - | - | [4] |

| Kd (nM) | 1.7 | - | - | - | - | - | [5] |

Table 1: Equilibrium Binding Constants of Telmisartan and Other ARBs for the AT1 Receptor. These values indicate the high affinity of telmisartan for the AT1 receptor. A lower Ki, IC50, or Kd value corresponds to a higher binding affinity.

| Parameter | Telmisartan | Angiotensin II | Candesartan | Olmesartan | Valsartan | Losartan | EXP3174 | Reference |

| k_on (min⁻¹ nM⁻¹) | 0.006 | - | - | - | - | - | - | [5] |

| k_off (min⁻¹) | ~0.01 | - | - | - | - | - | - | [5] |

| Dissociation Rate Constant (min⁻¹) | 0.003248 | - | 0.005203 | 0.004171 | 0.009946 | 0.01027 | 0.008561 | [6] |

| Dissociation Half-life (t½, min) | 75 | ~12 | comparable to telmisartan | 166 | 70 | 67 | 81 | [6][7] |

| Dissociation Half-life (t½, min) | ~60 | - | - | - | - | - | - | [5] |

| Dissociation Half-life (t½, min) | 213 | - | 133 | 166 | 70 | 67 | 81 | [6][8][9] |

| Dissociation Half-life (t½, min) | 29 | - | - | 72 | - | - | - | [3] |

Table 2: Kinetic Binding Parameters of Telmisartan and Other Ligands at the AT1 Receptor. The slow dissociation rate (low k_off) and long dissociation half-life (t½) of telmisartan are key to its prolonged and insurmountable antagonism.

The Structural Basis of High-Affinity Binding

The potent binding of telmisartan to the AT1 receptor is attributed to its unique molecular structure.[10] Docking simulations and mutagenesis studies have revealed critical interactions between the drug and specific residues within the receptor's binding pocket. Key residues such as Tyr35, Trp84, Arg167, and Lys199 are crucial for the binding of both peptide and non-peptide ligands.[11] Telmisartan's distinct "delta lock" structure is thought to contribute to its strong binding affinity.[10] Unlike many other ARBs, telmisartan lacks a tetrazole moiety but still forms a stable complex with the receptor.[11]

AT1 Receptor Signaling and Telmisartan's Mechanism of Action

The AT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[12] The binding of its endogenous ligand, Angiotensin II, triggers a signaling cascade that leads to vasoconstriction and other physiological effects contributing to hypertension. Telmisartan acts as a competitive antagonist, blocking the binding of Angiotensin II and thereby inhibiting this signaling pathway.[13]

Caption: Telmisartan's antagonistic effect on the AT1R signaling pathway.

Experimental Protocols

The determination of telmisartan's binding affinity and kinetics relies on well-established experimental techniques, primarily radioligand binding assays.

Radioligand Binding Assay for AT1 Receptor

This protocol outlines a generalized procedure for determining the binding affinity of telmisartan for the AT1 receptor.

Caption: Workflow for a competition radioligand binding assay.

Detailed Methodologies:

-

Membrane Preparation: Cell membranes are typically prepared from cell lines overexpressing the human AT1 receptor, such as Chinese Hamster Ovary (CHO-hAT1) cells or from tissues with high AT1 receptor density like rat liver or vascular smooth muscle.[5][7][14][15]

-

Saturation Binding Assay: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, membranes are incubated with increasing concentrations of the radioligand.[3][14][15] Nonspecific binding is determined in the presence of a saturating concentration of an unlabeled competitor.

-

Competition Binding Assay: To determine the IC50 and subsequently the Ki of a test compound like telmisartan, membranes are incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound.[14][15][16] The IC50 value is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The Ki is then calculated using the Cheng-Prusoff equation.[1]

-

Kinetic Assays:

-

Association Kinetics (k_on): Membranes and radioligand are incubated for various time points, and the amount of specific binding is measured over time to determine the association rate.[3]

-

Dissociation Kinetics (k_off): After allowing the radioligand to bind to the receptors to reach equilibrium, dissociation is initiated by adding a large excess of an unlabeled ligand or by rapid dilution.[3] The amount of radioligand remaining bound is measured at different time points to determine the dissociation rate.

-

Insurmountable Antagonism: The Clinical Significance of Slow Dissociation

Telmisartan is characterized as an insurmountable antagonist.[5][7] This means that even at high concentrations of the agonist (Angiotensin II), the maximal response cannot be fully restored in the presence of telmisartan. This phenomenon is a direct consequence of its very slow dissociation from the AT1 receptor.[5][7] The long residence time of telmisartan at the receptor ensures a sustained and durable blockade, which contributes to its long-lasting blood pressure-lowering effects observed in clinical practice.[6][17]

Conclusion

The high binding affinity and slow dissociation kinetics of telmisartan at the AT1 receptor are fundamental to its potent and sustained antihypertensive effects. The insurmountable nature of its antagonism, driven by its prolonged receptor occupancy, provides a clear molecular basis for its clinical efficacy. The experimental protocols and data presented in this guide offer a detailed understanding of the pharmacodynamics of telmisartan for researchers and professionals in the field of drug development.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type-1 angiotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 5. O-28: Molecular basis for the insurmountable AT-1 receptor antagonism of telmisartan - ProQuest [proquest.com]

- 6. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo characterization of the activity of telmisartan: an insurmountable angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Unique "delta lock" structure of telmisartan is involved in its strongest binding affinity to angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 15. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. [Pharmacological and clinical profile of telmisartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrochlorothiazide's Effect on Renal Tubular Electrolyte Reabsorption: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrochlorothiazide (HCTZ), a cornerstone of antihypertensive therapy, exerts its primary effect within the renal tubules. This technical guide provides an in-depth examination of the molecular mechanisms by which HCTZ alters electrolyte reabsorption. By specifically inhibiting the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule (DCT), HCTZ initiates a cascade of downstream effects on the renal handling of sodium, chloride, potassium, calcium, and magnesium. This document details the core mechanism of action, summarizes the quantitative effects on key electrolytes, outlines the regulatory signaling pathways governing NCC activity, and provides detailed experimental protocols for studying these phenomena. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in renal physiology and pharmacology.

Core Mechanism of Action in the Distal Convoluted Tubule (DCT)

The primary molecular target of hydrochlorothiazide is the thiazide-sensitive Sodium-Chloride Cotransporter (NCC) , encoded by the SLC12A3 gene.[1][2] This transporter is located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT), a segment of the nephron responsible for reabsorbing approximately 5-10% of the filtered sodium load.[3][4]

HCTZ binds to an orthosteric site on the NCC, physically occluding the ion translocation pathway.[5] This competitive inhibition prevents the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the DCT cells.[2] The immediate consequence is an increase in the luminal concentrations of these ions, leading to enhanced excretion in the urine (natriuresis and chloruresis).[3][6] This initial loss of sodium and water contributes to a reduction in extracellular fluid volume and a decrease in blood pressure.[2]

Downstream Effects on Electrolyte Handling

The inhibition of NCC by HCTZ initiates a series of compensatory and secondary effects on the transport of other electrolytes in the distal nephron and collecting duct.

-

Potassium (K⁺) Excretion (Kaliuresis): By blocking Na⁺ reabsorption in the DCT, HCTZ increases the delivery of sodium to the downstream collecting ducts.[3] This higher distal sodium load enhances the electrochemical gradient favoring potassium secretion into the tubular lumen through the renal outer medullary potassium channel (ROMK) and big potassium (BK) channels in the principal cells.[7] This process is a primary contributor to the common side effect of hypokalemia.[3]

-

Calcium (Ca²⁺) Reabsorption (Hypocalciuria): HCTZ paradoxically decreases urinary calcium excretion, leading to a slight increase in serum calcium levels.[3][8] The proposed mechanism is indirect. By inhibiting apical Na⁺ entry, HCTZ leads to a lower intracellular Na⁺ concentration in DCT cells. This enhances the driving force for the basolateral Na⁺/Ca²⁺ exchanger (NCX1), which pumps Ca²⁺ out of the cell into the interstitium in exchange for Na⁺ entry. The resulting lower intracellular Ca²⁺ concentration promotes passive Ca²⁺ influx through the apical TRPV5 channel, leading to enhanced net calcium reabsorption.[4][9]

-

Magnesium (Mg²⁺) Excretion (Magnesiuria): In contrast to calcium, HCTZ increases the urinary excretion of magnesium.[1][3] The mechanism is linked to the function of the TRPM6 channel, the primary route for apical magnesium entry in the DCT. The precise molecular link between NCC inhibition and reduced TRPM6-mediated transport is still under investigation but is a consistent clinical observation.[8][10]

Visualization of HCTZ Action and Regulation

Mechanism of Hydrochlorothiazide in the DCT Cell

References

- 1. Effects of hydrochlorothiazide plus sotalol on acute urinary electrolyte excretion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomed.cas.cz [biomed.cas.cz]

- 3. drugs.com [drugs.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. benchchem.com [benchchem.com]

- 6. Alterations in Urine Parameters Following One Week of Hydrochlorothiazide Consumption in Hypertensive Individuals [transresurology.com]

- 7. transresurology.com [transresurology.com]

- 8. Acute effect of hydrochlorothiazide on renal calcium and magnesium handling in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Renal clearance procedure for the rat: effect of dopamine and standard saluretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of hydrochlorothiazide on urinary calcium excretion in dent disease: an uncontrolled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Telmisartan/Hydrochlorothiazide Combination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of the fixed-dose combination of telmisartan and hydrochlorothiazide. The document summarizes key pharmacokinetic parameters in relevant animal models, details experimental methodologies, and visualizes associated biological pathways to support further research and development in this area.

Introduction

Telmisartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide, a thiazide diuretic, are commonly co-administered for the treatment of hypertension.[1][2] Telmisartan exerts its antihypertensive effect by selectively blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II by binding to the AT1 receptor. Hydrochlorothiazide promotes diuresis by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys.[3] The combination of these two agents with complementary mechanisms of action has been shown to be more effective in lowering blood pressure than either agent alone.[2] Understanding the preclinical pharmacokinetic profile of this combination is crucial for predicting its safety and efficacy in humans.

Quantitative Pharmacokinetic Data

Pharmacokinetic parameters for telmisartan and hydrochlorothiazide, when administered in combination, have been evaluated in repeat-dose oral toxicity studies in both rats and dogs. The following tables summarize the key exposure parameters (Cmax and AUC) observed in these preclinical models.

Table 1: Pharmacokinetic Parameters of Telmisartan and Hydrochlorothiazide in Rats Following 26-Week Oral Co-administration[5]

| Compound | Dose (mg/kg/day) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Telmisartan | 50 | 16.6 | 62.2 |

| Hydrochlorothiazide | 15.6 | 2.7 | 8.4 |

Table 2: Pharmacokinetic Parameters of Telmisartan and Hydrochlorothiazide in Dogs Following 26-Week Oral Co-administration[5]

| Compound | Dose (mg/kg/day) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Telmisartan | 4 | 577 | 2253 |

| Hydrochlorothiazide | 1.25 | 563 | 1734 |

Studies in spontaneously hypertensive rats have suggested that there is no significant pharmacokinetic interaction between telmisartan and hydrochlorothiazide when administered concurrently.[4]

Experimental Protocols

The data presented in this guide are primarily derived from long-term repeat-dose toxicity studies, which included pharmacokinetic assessments.

Animal Models

-

Rats: Chbb:THOM (SPF) albino rats were used in the 26-week oral toxicity study.[5]

-

Dogs: Beagle dogs were the selected species for the 26-week oral toxicity study.[5]

Dosing and Administration

-

Formulation: For oral administration in toxicology studies, telmisartan and hydrochlorothiazide were typically prepared as a suspension in 0.5% aqueous Natrosol® (hydroxyethylcellulose).[5]

-

Route of Administration: The combination drug was administered orally via gavage.[5]

-

Dose Levels:

Bioanalytical Methods

The simultaneous quantification of telmisartan and hydrochlorothiazide in plasma is typically achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][7]

-

Sample Preparation: Plasma samples are commonly prepared using protein precipitation or liquid-liquid extraction.[7][8]

-

Chromatographic Separation: Reversed-phase chromatography with a C18 column is frequently employed to separate the analytes.[1][8]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in negative ion mode, with multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and an internal standard.[7][8] For telmisartan, a common transition is m/z 513.2→287.14, and for hydrochlorothiazide, it is m/z 295.93→268.90.[8]

The following diagram illustrates a general workflow for the bioanalytical quantification of telmisartan and hydrochlorothiazide in preclinical plasma samples.

References

- 1. ijbpas.com [ijbpas.com]

- 2. Telmisartan/hydrochlorothiazide: a new fixed dose combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]

- 4. ClinPGx [clinpgx.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Liquid chromatographic-tandem mass spectrometric method for the simultaneous quantitation of telmisartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Partial Agonism of Telmisartan on Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan, an Angiotensin II Receptor Blocker (ARB), exhibits a unique dual mechanism of action by also functioning as a partial agonist of the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ). This activity is distinct from other ARBs and positions telmisartan as a selective PPAR-γ modulator (SPPARM).[1][2][3] This technical guide provides an in-depth analysis of the molecular basis of telmisartan's partial agonism, comparative quantitative data on its activity, detailed experimental protocols for its characterization, and a review of the downstream signaling pathways.

Introduction: The Dual Action of Telmisartan

Telmisartan is widely prescribed for hypertension. Beyond its primary role in blocking the renin-angiotensin system, it uniquely engages with PPAR-γ, a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[4][5][6] Unlike full PPAR-γ agonists such as thiazolidinediones (TZDs), which are associated with side effects like weight gain and fluid retention, telmisartan's partial agonism offers a potentially more favorable safety profile while still providing beneficial metabolic effects.[3][4]

Molecular Mechanism of Partial Agonism

The partial agonism of telmisartan stems from its distinct binding mode within the PPAR-γ ligand-binding domain (LBD).

-

Structural Basis: Crystallographic studies reveal that telmisartan binds to the PPAR-γ LBD in a non-canonical fashion.[7] Unlike full agonists that stabilize the activation function-2 (AF-2) helix (H12) through a robust hydrogen-bonding network, telmisartan forms a suboptimal hydrogen bond network.[7]

-

Conformational Change and Co-activator Recruitment: This unique binding results in a less stable conformation of H12.[7] The stability of H12 is critical for the recruitment of transcriptional co-activators. Consequently, telmisartan leads to attenuated co-activator binding and a lower level of transcriptional activation compared to full agonists.[7][8] Studies have shown that while telmisartan can dissociate co-repressors, its ability to recruit co-activators like SRC-1 is significantly less than that of full agonists like rosiglitazone.[8][9][10]

Below is a diagram illustrating the differential activation of PPAR-γ by full and partial agonists.

Caption: Comparison of Full vs. Partial PPAR-γ Agonism.

Quantitative Analysis of PPAR-γ Activation

The activity of telmisartan as a PPAR-γ agonist has been quantified in various cellular assays, often in comparison to full agonists like rosiglitazone and pioglitazone, and other ARBs.

| Compound | Assay Type | EC50 (µmol/L) | Maximal Activation (% of Full Agonist) | Reference |

| Telmisartan | Transactivation | ~4.5 | ~25-30% | [11] |

| Rosiglitazone | Transactivation | ~0.066 | 100% | [11] |

| Pioglitazone | Transactivation | ~1.5 | 100% | [11] |

| Irbesartan | Transactivation | >10 | ~5-10% | [1][11] |

| Other ARBs | Transactivation | >10 | Negligible | [1][11] |

Table 1: Comparative PPAR-γ Agonist Activity.

| Compound | Assay Type | Binding Affinity (Kd or IC50) | Reference |

| Telmisartan | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | Highest among tested ARBs | [12] |

| Other ARBs | ITC/SPR | Lower affinity than Telmisartan | [12] |

Table 2: Comparative PPAR-γ Binding Affinity.

Key Experimental Methodologies

The characterization of telmisartan's PPAR-γ activity relies on a suite of established in vitro assays.

PPAR-γ Transactivation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate PPAR-γ and drive the expression of a reporter gene.

Protocol Outline:

-

Cell Culture: COS-7 or HepG2 cells are commonly used. They are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Transient Transfection: Cells are co-transfected with two plasmids:

-

An expression vector for a GAL4-PPAR-γ LBD fusion protein (pGAL4-hPPARγ-LBD).

-

A reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene (pGAL5-TK-pGL3).

-

A control plasmid (e.g., pRL-CMV encoding Renilla luciferase) for normalization.

-

-

Compound Treatment: After transfection (24h), cells are treated with various concentrations of telmisartan, a full agonist (e.g., rosiglitazone), and a vehicle control for 24-48 hours.

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: Results are expressed as fold activation over the vehicle control. EC50 values are calculated from dose-response curves.

Caption: Workflow for a PPAR-γ Transactivation Assay.

Adipocyte Differentiation Assay

This functional assay assesses the biological effect of PPAR-γ activation on the differentiation of pre-adipocytes into mature adipocytes.

Protocol Outline:

-

Cell Culture: 3T3-L1 pre-adipocytes are grown to confluence in a basal medium.

-

Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail containing insulin, dexamethasone, and IBMX, along with the test compounds (telmisartan, rosiglitazone, or vehicle).

-

Compound Treatment: After 2-3 days, the induction medium is replaced with a maintenance medium containing insulin and the test compounds. The medium is replenished every 2 days.

-

Staining: After 5-8 days, mature adipocytes are fixed with formalin and stained for lipid accumulation using Oil Red O.[13]

-

Quantification: The stain is eluted from the cells using isopropanol, and the absorbance is measured spectrophotometrically (e.g., at 510 nm) to quantify lipid content.[13]

Signaling Pathways and Downstream Effects

Telmisartan's activation of PPAR-γ initiates a signaling cascade that modulates the expression of numerous target genes, leading to significant metabolic effects.

Genomic Signaling Pathway:

-

Binding and Heterodimerization: Telmisartan enters the cell and binds to the PPAR-γ LBD in the nucleus.[14]

-

Conformational Change: Ligand binding induces a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators.

-

RXR Heterodimerization: The activated PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).[5][15]

-

PPRE Binding: The PPAR-γ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[8]

-

Gene Transcription: This binding initiates the transcription of genes involved in:

-

Adipogenesis and Lipid Storage: Upregulation of genes like adipocyte fatty acid-binding protein (aP2/FABP4) and CD36, promoting lipid uptake and storage in adipocytes.[1][13]

-

Glucose Metabolism: Enhancement of insulin sensitivity, partly by increasing the expression of glucose transporter 4 (GLUT4).[4][12]

-

Anti-inflammatory Effects: Transrepression of pro-inflammatory transcription factors like NF-κB.[16]

-

References

- 1. ahajournals.org [ahajournals.org]

- 2. cardioprotect.gr [cardioprotect.gr]

- 3. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 6. Potential utility of telmisartan, an angiotensin II type 1 receptor blocker with peroxisome proliferator-activated receptor-gamma (PPAR-gamma)-modulating activity for the treatment of cardiometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of telmisartan-derived PPARγ agonists: importance of moiety shift from position 6 to 5 on potency, efficacy and cofactor recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A selective peroxisome proliferator-activated receptor-gamma modulator, telmisartan, binds to the receptor in a different fashion from thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Distinct properties of telmisartan on agonistic activities for peroxisome proliferator-activated receptor γ among clinically used angiotensin II receptor blockers: drug-target interaction analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. cusabio.com [cusabio.com]

- 16. researchgate.net [researchgate.net]

crystal structure and chemical properties of telmisartan

An In-depth Technical Guide on the Crystal Structure and Chemical Properties of Telmisartan

Introduction

Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor blocker (ARB) used in the management of hypertension and for cardiovascular risk reduction.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are in turn governed by its molecular and crystal structure. As a Biopharmaceutics Classification System (BCS) Class II drug, telmisartan is characterized by high permeability but low aqueous solubility, making the study of its solid-state properties critical for formulation development and bioavailability.[3][4][5] This guide provides a detailed examination of the crystal structure, polymorphism, and key chemical properties of telmisartan, intended for researchers, scientists, and drug development professionals.

Chemical Properties of Telmisartan

Telmisartan, chemically described as 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid, is a white to slightly yellowish crystalline powder.[1][6][7] It is a member of the benzimidazoles and biphenyls class of compounds.[1][8]

General Properties

The fundamental chemical and physical properties of telmisartan are summarized in the table below. It is an amphoteric molecule with both acidic (carboxylic acid) and basic (benzimidazole) functional groups, leading to its characteristic pH-dependent solubility.[3][9][10]

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₀N₄O₂ | [2][6][8] |

| Molecular Weight | 514.62 g/mol | [2][6] |

| Appearance | White or off-white crystalline powder | [1][2] |

| pKa Values | 3.5 - 4.1 (carboxylic acid), 6.0 (benzimidazole) | [9][10] |

| Log P (app) | 3.2 | [11] |

| Melting Point | Polymorph A: 269 ± 2 °C Polymorph B: 183 ± 2 °C | [4][11][12][13] |

| Solubility (Water) | Practically insoluble (0.09 µg/mL); 3.50e-03 g/L | [8][9][10] |

| Solubility (Aqueous) | Practically insoluble in pH range 3-9. Soluble in strong base (e.g., 0.1 M NaOH) and sparingly soluble in strong acid (e.g., insoluble in HCl). | [1][7][8] |

| Solubility (Organic) | Soluble in chloroform, DMSO (~1 mg/mL), and DMF (~1.6 mg/mL). Slightly soluble in methanol and very slightly soluble in acetone. | [1][14] |

Stability Profile

The stability of telmisartan is a critical parameter for its formulation and storage. Stability testing is conducted following International Council for Harmonisation (ICH) guidelines.[6][15]

-

Thermal Stability : Telmisartan is thermally stable, with its most stable polymorph (Form A) melting at approximately 269°C.[4][12]

-

Hygroscopicity : The drug substance is hygroscopic and requires protection from moisture.[7] Some formulations have shown physical instability, such as degradation and weight gain, when repackaged and stored under high humidity conditions (e.g., 30°C / 75% RH).[16]

-

Forced Degradation : Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) are used to identify potential degradation products and establish the intrinsic stability of the molecule.[15]

-

Photostability : When exposed to a minimum of 1.2 million lux hours of visible light and 500 wH/m² of UV light, telmisartan's stability is assessed against a control sample protected from light.[15]

Crystal Structure and Polymorphism

Telmisartan exists in multiple crystalline forms, a phenomenon known as polymorphism. These different solid-state forms can have distinct physical properties, including solubility, melting point, and stability, which can impact the drug's bioavailability. The primary polymorphic forms are designated as Form A and Form B.[12][13][17] Additionally, solvated forms and hydrochloride salts have been identified.[4][5][18]

Polymorphs A and B

Polymorph A is the thermodynamically more stable form at room temperature and is typically used in tablet manufacturing.[11][12][17] Polymorph B is a metastable form with a lower melting point.[12][13] Upon heating, Form B melts and can subsequently recrystallize into the more stable Form A.[12][13]

| Parameter | Polymorph A | Polymorph B | Pseudopolymorph C (Solvate) | Reference |

| Space Group | P2(I)/c | P2(I)/a | C2/c | [18] |

| a (Å) | 18.7798(3) | 16.0646(5) | 30.990(5) | [18] |

| b (Å) | 18.1043(2) | 13.0909(3) | 13.130(3) | [18] |

| c (Å) | 8.00578(7) | 13.3231(3) | 16.381(3) | [18] |

| β (deg) | 97.066(1) | 99.402(1) | 95.02(2) | [18] |

| Volume (ų) | 2701.31 | 2764.2 | 6639 | [18] |

| Z (molecules/cell) | 4 | 4 | 8 | [18] |

| Melting Point (°C) | 269 ± 2 | 183 ± 2 | N/A | [11][12][13] |

Hydrochloride Salts and Cocrystals

To address the poor aqueous solubility of telmisartan, researchers have developed salt and cocrystal forms. Three hydrochloride salts have been identified: a trihemihydrate (TELHCl-Hyd) and two anhydrous forms (TELHCl-A and TELHCl-B).[5] These salts have demonstrated a 10- to 20-fold enhancement in solubility.[5] Cocrystals of telmisartan with coformers like saccharin and glutaric acid have also been engineered, showing significantly improved solubility and bioavailability.[19][20]

Mechanism of Action and Signaling Pathways

Telmisartan's primary therapeutic effect is achieved by blocking the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS Inhibition

Telmisartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, with an affinity over 3,000 times greater for the AT1 receptor than for the AT2 receptor.[7][21] By blocking the binding of angiotensin II to the AT1 receptor, telmisartan inhibits its key physiological effects, including vasoconstriction and aldosterone secretion.[7][11][21][22] This leads to vasodilation, a reduction in sodium and water retention, and consequently, a decrease in blood pressure.[21]

Other Signaling Pathways

Beyond RAAS inhibition, telmisartan exhibits pleiotropic effects:

-

PPAR-γ Agonism : It acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to beneficial metabolic effects.[21]

-

AKT and ERK Pathways : Telmisartan has been shown to inhibit the activation of AKT, a key protein in signaling pathways controlling cell growth, independent of AT1 receptor blockade or PPARγ activation.[23]

-

NFAT Pathway : Studies suggest telmisartan can exert anti-inflammatory effects by inhibiting the Nuclear Factor of Activated T-lymphocytes (NFAT) signaling pathway in T-lymphocytes.[24]

Experimental Protocols

Crystal Structure Determination

-

Methodology : The crystal structures of telmisartan polymorphs A and B were determined from high-resolution X-ray powder diffraction data, while the solvated form C was analyzed using single-crystal X-ray diffraction.[18]

-

Protocol for Powder Diffraction (Polymorphs A & B) :

-

Obtain high-resolution X-ray powder diffraction data for the sample.

-

Employ the method of simulated annealing for structure solution.

-

Define the degrees of freedom for the molecule (e.g., 3 translational, 3 orientational, 7 torsion angles for telmisartan).[18]

-

Refine the crystal packing and molecular conformation against the diffraction data to determine unit cell parameters and space group.[18]

-

-

Protocol for Single Crystal X-ray Diffraction (Form C) :

Thermal Analysis

-

Methodology : Differential Scanning Calorimetry (DSC) is used to characterize the thermal behavior of the polymorphs.[12][13]

-

Protocol :

-

Accurately weigh a small sample (typically 2-5 mg) into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument (e.g., Mettler DSC-20).[12]

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. Endothermic peaks correspond to melting points, while exothermic peaks can indicate crystallization events.[12][13]

-

Stability Testing

-

Methodology : Accelerated stability studies are performed according to ICH guidelines to predict the long-term stability of the drug product.[6]

-

Protocol for Accelerated Stability Study :

-

Package the drug product (e.g., tablets in blisters).

-

Store the samples in a humidity chamber under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5%.[6][25]

-

Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).[6]

-

Evaluate the samples for physical changes (friability, hardness, disintegration) and chemical degradation (drug content via HPLC).[6]

-

Quantitative Analysis by HPLC

-

Methodology : A reversed-phase High-Performance Liquid Chromatography (HPLC) method is typically used for the quantitative determination of telmisartan and its degradation products.[25]

-

Protocol :

-

Mobile Phase Preparation : Prepare a suitable mobile phase (e.g., an ion-pair reversed-phase solution).

-

Standard Solution : Prepare a standard solution of telmisartan of a known concentration.

-

Sample Preparation : Dissolve the tablet or drug substance in a suitable solvent (e.g., methanol) to a known concentration.[16]

-

Chromatographic Conditions :

-

Analysis : Inject the standard and sample solutions into the chromatograph. The peak area of telmisartan is used to calculate its concentration in the sample relative to the standard.[25]

-

References

- 1. Telmisartan | 144701-48-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Lyophilized Amorphous Dispersion of Telmisartan in a Combined Carrier–Alkalizer System: Formulation Development and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. US6358986B1 - Polymorphs of telmisartan - Google Patents [patents.google.com]

- 13. EP1144386A1 - Telmisartan polymorphs, methods for producing same and their use in the preparation of a medicament - Google Patents [patents.google.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. researchgate.net [researchgate.net]

- 18. Structural characterization of three crystalline modifications of telmisartan by single crystal and high-resolution X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cocrystals of telmisartan: characterization, structure elucidation, in vivo and toxicity studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. Cocrystals of telmisartan: characterization, structure elucidation, in vivo and toxicity studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. What is the mechanism of Telmisartan? [synapse.patsnap.com]

- 22. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Telmisartan Induced Inhibition of Vascular Cell Proliferation beyond Angiotensin Receptor Blockade and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The effects of telmisartan on the nuclear factor of activated T lymphocytes signalling pathway in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 25. impactfactor.org [impactfactor.org]

Solubility Profile of Telmisartan in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Telmisartan, an angiotensin II receptor antagonist, is a Biopharmaceutics Classification System (BCS) Class II drug characterized by high permeability and low aqueous solubility.[1] This low solubility presents a significant challenge in the formulation and development of oral dosage forms with consistent bioavailability.[2] Understanding the solubility of telmisartan in various organic solvents is crucial for developing effective formulation strategies, such as solid dispersions and solvent-based manufacturing processes, to enhance its dissolution and subsequent absorption.[3][4] This technical guide provides a comprehensive overview of the solubility of telmisartan in a range of common organic solvents, details the experimental protocols for solubility determination, and presents a logical workflow for these experiments.

Quantitative Solubility Data

The solubility of telmisartan in organic solvents varies significantly, influenced by factors such as the polarity of the solvent and the temperature.[5][6] The following table summarizes the quantitative solubility data for telmisartan in several organic solvents, compiled from various scientific sources. It is important to note that solubility is temperature-dependent, with an increase in temperature generally leading to higher solubility.[5]

| Organic Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~1.0 - 15 | Not Specified | Soluble.[7][8] |

| Dimethylformamide (DMF) | ~1.6 | Not Specified | Soluble.[7][8] |

| Methanol | 2 | 25 | [8][9] |

| Dichloromethane | 14 | 25 | [8][9] |

| Chloroform | Higher than Dichloromethane | 25 | The mole fraction solubility is higher than in dichloromethane.[5] |

| Dichloromethane + Methanol | >50 | 25 | A synergistic effect is observed in a mixture with a 0.5-0.9 mass fraction of dichloromethane.[8][9][10] |

| Ethanol | Insoluble | Not Specified | [8] |

| Toluene | - | - | Solubility data available but not specified in mg/mL.[5] |

| Benzene | - | - | Solubility data available but not specified in mg/mL.[5] |

| 2-Propanol | <10 | Not Specified | [8] |

| Ethyl Acetate | - | - | Solubility data available but not specified in mg/mL.[5] |

| Acetone | <10 | Not Specified | [8] |

| Acetonitrile | <10 | Not Specified | Slightly soluble, may require heating and sonication.[8] |

Note: The data presented is a summary from multiple sources and experimental conditions may vary.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The following protocols outline common methodologies used to ascertain the solubility of telmisartan in organic solvents.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8]

Apparatus and Materials:

-

Orbital shaker or magnetic stirrer with temperature control

-

Sealed containers (e.g., screw-capped vials or flasks)

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane, such as 0.45 μm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for concentration analysis

-

Telmisartan powder

-

Selected organic solvents

Procedure:

-

An excess amount of telmisartan is added to a known volume of the selected organic solvent in a sealed container.

-

The container is then placed in an orbital shaker or on a magnetic stirrer and agitated at a constant temperature for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[8]

-

After the equilibration period, the suspension is allowed to settle.

-

An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 μm membrane filter to remove any undissolved solid particles.[11]

-

The filtrate is then appropriately diluted with a suitable solvent.

-

The concentration of telmisartan in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[11]

-

The solubility is then calculated and expressed in units such as mg/mL or molarity.

Laser Monitoring Technique (Dynamic Method)

This method allows for the determination of solubility at various temperatures in a more automated fashion.[5]

Apparatus and Materials:

-

Laser generator

-

Dissolver vessel with a condenser and magnetic stirrer

-

Thermostatic water bath for temperature control

-

Photoelectric transformer and light intensity recorder

-

Thermometer

-

Telmisartan powder

-

Selected organic solvents

Procedure:

-

A known mass of the solvent is placed in the dissolver.

-

A predetermined known mass of telmisartan is added to the stirred solution.

-

The temperature of the solution is controlled by the thermostatic water bath and is gradually increased.

-

A laser beam is passed through the solution, and the light intensity is monitored by a photoelectric transformer and recorder.

-

The temperature at which the last solid particle of telmisartan dissolves, indicated by a stable and maximal light intensity, is recorded as the saturation temperature for that specific concentration.

-

By repeating this process with different amounts of telmisartan, a solubility curve as a function of temperature can be constructed.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of telmisartan using the equilibrium shake-flask method.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Signaling Pathways and Logical Relationships

While the solubility of a drug is a physicochemical property, its ultimate therapeutic effect is governed by its interaction with biological targets. Telmisartan functions by blocking the angiotensin II receptor type 1 (AT1 receptor), a key component of the renin-angiotensin system (RAS). The following diagram illustrates this signaling pathway.

Caption: Mechanism of Action of Telmisartan in the Renin-Angiotensin System.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. actascientific.com [actascientific.com]

- 3. Solubilization of the poorly water soluble drug, telmisartan, using supercritical anti-solvent (SAS) process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-Vitro Characterization and Oral Bioavailability of Organic Solvent-free Solid Dispersions Containing Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

metabolic pathways of telmisartan and hydrochlorothiazide in liver microsomes

An In-Depth Technical Guide to the Metabolic Pathways of Telmisartan and Hydrochlorothiazide in Liver Microsomes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the metabolic pathways of telmisartan and hydrochlorothiazide, with a specific focus on their biotransformation within liver microsomes. Telmisartan is metabolized almost exclusively via Phase II glucuronidation, forming an inactive acylglucuronide, a process primarily mediated by UDP-glucuronosyltransferases (UGTs). In contrast, hydrochlorothiazide undergoes minimal hepatic metabolism and is predominantly excreted unchanged by the kidneys. This document details the enzymatic processes, presents quantitative metabolic data, outlines relevant experimental protocols for in vitro studies using liver microsomes, and provides visual diagrams of the metabolic pathways and experimental workflows to support drug development and interaction studies.

Metabolic Pathway of Telmisartan in Liver Microsomes

Telmisartan, an angiotensin II receptor blocker, is characterized by a metabolic profile that is unique among many pharmaceuticals. Its clearance is not dependent on the cytochrome P450 (CYP) enzyme system, which is a common pathway for drug metabolism.[1][2] Instead, telmisartan is eliminated from the body almost entirely through glucuronidation, a Phase II metabolic reaction.[3][4]

Primary Metabolic Reaction: Glucuronidation

The principal metabolic pathway for telmisartan in the liver is the formation of telmisartan 1-O-acylglucuronide.[5][6] This reaction involves the covalent addition of a glucuronic acid moiety to the carboxyl group of the telmisartan molecule. The resulting metabolite is pharmacologically inactive and is primarily excreted in the bile.[3][6]

The enzymes responsible for this conjugation are UDP-glucuronosyltransferases (UGTs). In vitro experiments using recombinant human UGT isoforms have identified several UGTs capable of metabolizing telmisartan, with UGT1A3 being predominantly involved in its glucuronidation in the human liver.[5][7] Other isoforms such as UGT1A7, UGT1A8, and UGT1A9 also show activity towards telmisartan.[4] While telmisartan itself is not a substrate for CYP enzymes, it has been shown to act as a mixed inhibitor of CYP2C9 and CYP2C8 in vitro, which may have implications for drug-drug interactions.[8][9][10]

Caption: Metabolic pathway of telmisartan in the liver.

Quantitative Metabolic Data

In vitro studies using liver microsomes from various species have been conducted to determine the kinetic parameters of telmisartan glucuronidation. The data highlights differences in metabolic rates across species.

| Species/Genotype | Parameter | Value | Reference |

| Cat (Male) | Km | 7.5 µM | [4] |

| Vmax | 3.9 nmol/min/mg protein | [3][4] | |

| Cat (Female) | Km | 10 µM | [3][4] |

| Vmax | 3.3 nmol/min/mg protein | [3][4] | |

| Human (UGT1A1*1/*1) | Metabolic Clearance | 93.3 ± 27.3 µl/min/mg protein | |

| Human (UGT1A128/28) | Metabolic Clearance | 168 ± 33 µl/min/mg protein | [7] |

| Human | In vitro Metabolic Clearance | 395 µL/min/mg protein | [5] |

Metabolic Pathway of Hydrochlorothiazide in Liver Microsomes

Hydrochlorothiazide (HCTZ) is a thiazide diuretic widely used in the treatment of hypertension. Unlike many other drugs, HCTZ undergoes very limited hepatic metabolism. The primary route of elimination for hydrochlorothiazide is renal excretion, with the majority of the dose being recovered as the unchanged parent drug in the urine.

Limited Hepatic Biotransformation

Studies on the biotransformation of hydrochlorothiazide have consistently shown a lack of significant metabolite formation in the liver. While some sources suggest the possibility of hydrolysis breaking down the thiazide ring, this is not a major metabolic pathway in humans and is more relevant to environmental degradation.[11] The drug does not appear to be a significant substrate for either Phase I (CYP450) or Phase II (e.g., UGT) enzyme systems in liver microsomes.

The clinical relevance of hydrochlorothiazide's interaction with the liver is more related to its adverse metabolic effects, such as impairing glucose tolerance or potentially causing cholestatic hepatitis in rare cases, rather than its own metabolic breakdown.[12][13][14][15]

Caption: Primary elimination pathway of hydrochlorothiazide.

Experimental Protocols for In Vitro Metabolism Studies

The following section details a generalized protocol for studying drug metabolism in liver microsomes. Specific modifications are required depending on the metabolic pathway being investigated (e.g., CYP-mediated oxidation vs. UGT-mediated glucuronidation).

General Protocol for In Vitro Incubation with Liver Microsomes

This protocol is designed to measure the rate of disappearance of a parent drug or the formation of metabolites under initial rate conditions.[16]

Materials and Reagents:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compound (Telmisartan or Hydrochlorothiazide) stock solution

-

For CYP450 reactions: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[17]

-

For UGT reactions: UDP-glucuronic acid (UDPGA) and MgCl₂. Alamethicin may be added to activate UGTs.[3][16]

-

Ice-cold organic solvent for reaction termination (e.g., acetonitrile, methanol)

-

Internal standard for analytical quantification

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound, cofactors, and buffers.

-

Pre-incubation: In a microcentrifuge tube on ice, add the phosphate buffer, MgCl₂ (if applicable), and liver microsomes (final concentration typically 0.2-0.5 mg/mL).[3][18] Add the test compound to achieve the desired final concentration (e.g., 1-100 µM).

-

Activation (for UGT assays): If using alamethicin, it is typically added to the microsomal suspension and incubated on ice for 15-20 minutes prior to adding other reagents.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.[3] Initiate the metabolic reaction by adding the required cofactor:

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). The time should be within the linear range of metabolite formation.[3][18]

-

Termination: Stop the reaction by adding 2-4 volumes of ice-cold organic solvent containing an internal standard.[3]

-

Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000g) for 5-10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent drug and/or the formed metabolites.

Caption: General workflow for in vitro drug metabolism studies.

Conclusion

The are markedly different. Telmisartan is actively metabolized via UGT-mediated glucuronidation, primarily by UGT1A3, with negligible involvement of the CYP450 system. This characteristic reduces the likelihood of CYP-mediated drug-drug interactions. In stark contrast, hydrochlorothiazide is metabolically stable in the liver and is cleared from the body almost entirely as the parent compound through renal excretion. Understanding these distinct metabolic profiles is critical for drug development professionals in predicting pharmacokinetics, assessing potential drug-drug interactions, and guiding safe and effective clinical use. The provided protocols and data serve as a foundational guide for conducting further in vitro research in this area.

References

- 1. Decoding Drug Interactions: Character and Degree of Pharmacokinetic Interactions Between Telmisartan and Sorafenib or Donafenib in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Interactions with Angiotensin Receptor Blockers: Role of Human Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In vitro glucuronidation of the angiotensin II receptor antagonist telmisartan in the cat: a comparison with other species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating nonlinear pharmacokinetics of telmisartan: Integration of target‐mediated drug disposition and OATP1B3‐mediated hepatic uptake in a physiologically based model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. The impact of pharmacogenetics of metabolic enzymes and transporters on the pharmacokinetics of telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Inhibitory Effect of Telmisartan on the Metabolism of Arachidonic Acid by CYP2C9 and CYP2C8: An in Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Hydrochlorothiazide-induced glucose metabolism disorder is mediated by the gut microbiota via LPS-TLR4-related macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The metabolic cost of lowering blood pressure with hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Hydrochlorothiazide induced hepato-cholestatic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]